molecular formula C8H10O2 B046252 4,5-Dimethylbenzene-1,2-diol CAS No. 2785-74-2

4,5-Dimethylbenzene-1,2-diol

Cat. No. B046252
CAS RN: 2785-74-2
M. Wt: 138.16 g/mol
InChI Key: VKQJFKLRXDLRNP-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,2-diol is a chemical compound with the molecular formula C₈H₁₀O₂ . It has a molecular weight of 138.1641 dalton . The compound is also known as 4,5-DIMETHYLRESORCINOL .


Synthesis Analysis

An efficient and cost-effective synthesis of 4,5-dimethylbenzene-1,2-dimethanol has been reported . The synthesis is accomplished in three steps with an overall yield of 80% . The synthesis began with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate . This reaction was heated in toluene for 2 hours in a sealed pressure vessel, which afforded the 1,4-cyclohexadiene-based adduct . The adduct was then aromatized to dimethyl 4,5-dimethylphthalate using 10% Pd-C in refluxing p-xylene for 24 hours .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylbenzene-1,2-diol consists of a benzene ring with two hydroxyl groups (OH) and two methyl groups (CH3) attached to it . The canonical SMILES representation of the compound is CC1=CC(=C(C=C1C)O)O .


Chemical Reactions Analysis

Benzene, the core structure of 4,5-Dimethylbenzene-1,2-diol, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety And Hazards

While specific safety and hazards data for 4,5-Dimethylbenzene-1,2-diol was not found, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The compound 4,5-Dimethylbenzene-1,2-dimethanol has been used as a building block to prepare 6,7-dimethylphthalazine for use in the synthesis of dihydrophthalazine-based antibiotics . This suggests potential future directions in the development of new antibiotics.

properties

IUPAC Name

4,5-dimethylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQJFKLRXDLRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508315
Record name 4,5-Dimethylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylbenzene-1,2-diol

CAS RN

2785-74-2
Record name 4,5-Dimethylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

53 g of 4,5-dimethylveratrol (prepared by the method of Bruce, et al., J. Chem. Soc., 1956, 3824-29) was mixed with 200 ml of 48% hydrobromic acid. The mixture was stirred at reflux temperature, in a nitrogen atmosphere, for 4.5 hours. The crude mixture was heated with 200 ml of toluene. The toluene phase was separated and cooled, to give 4,5-dimethylcatechol (6A), as a solid, mp: 86°-87° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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